molecular formula C6H12ClN B172376 2-Vinylpyrrolidine hydrochloride CAS No. 125348-98-3

2-Vinylpyrrolidine hydrochloride

Cat. No. B172376
M. Wt: 133.62 g/mol
InChI Key: FYHXRTTZPSRGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Vinylpyrrolidine hydrochloride is a chemical compound that belongs to the pyrrolidine family of organic compounds. It has a molecular formula of C6H12ClN .


Molecular Structure Analysis

The molecular structure of 2-Vinylpyrrolidine hydrochloride consists of 6 carbon atoms, 12 hydrogen atoms, and 1 nitrogen atom, along with a chloride ion .

Scientific Research Applications

Copper-Catalyzed Carboamination 2-Vinylpyrrolidine hydrochloride is utilized in copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates, leading to the formation of 2-vinylpyrrolidines. This process is essential for synthesizing bioactive compounds, and radical clock mechanistic experiments suggest the involvement of carbon radical intermediates rather than carbocations (Um & Chemler, 2016).

Synthesis of Derivatives The compound plays a role in the synthesis of novel l-vinylpyrrolidin-2-one derivatives, such as DEVP and EVP. These derivatives are then used to create sodium 1-vinylpyrrolidin-2-one-3-carboxylate through saponification and decarboxylation processes. The resultant polymers from these derivatives exhibit unique properties and find applications in various fields (Bencini et al., 2005).

Enantioselective Hydroamination 2-Vinylpyrrolidine hydrochloride is involved in gold(I)-catalyzed enantioselective hydroamination, effective for various carbamate groups. This process facilitates the synthesis of compounds with high yield and enantiomeric excess, proving crucial in creating optically active substances (Zhang, Bender, & Widenhoefer, 2007).

Copolymerization for Drug Carriers The chemical is used in the radical copolymerization of N-vinylpyrrolidone and 2-aminoethyl methacrylate hydrochloride to form copolymers. These copolymers are particularly effective as polymeric carriers for certain drugs, demonstrating the compound's importance in pharmaceutical applications (Solovskii et al., 2017).

Extraction Agent for Metal Ions Poly(N-vinylpyrrolidone), a derivative, acts as an extracting agent for various metal ions, indicating its potential in environmental cleanup and resource recovery. Its ability to interact with different metal ions under varying conditions showcases its versatility and importance in environmental sciences (Maturana et al., 2000).

Future Directions

While specific future directions for 2-Vinylpyrrolidine hydrochloride are not mentioned in the available resources, pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that 2-Vinylpyrrolidine hydrochloride could potentially have applications in the field of medicinal chemistry.

properties

IUPAC Name

2-ethenylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6-4-3-5-7-6;/h2,6-7H,1,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHXRTTZPSRGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Vinylpyrrolidine hydrochloride

CAS RN

125348-98-3
Record name 2-ethenylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Vinylpyrrolidine hydrochloride
Reactant of Route 2
2-Vinylpyrrolidine hydrochloride
Reactant of Route 3
2-Vinylpyrrolidine hydrochloride
Reactant of Route 4
2-Vinylpyrrolidine hydrochloride
Reactant of Route 5
2-Vinylpyrrolidine hydrochloride
Reactant of Route 6
2-Vinylpyrrolidine hydrochloride

Citations

For This Compound
3
Citations
HJ Rong, YF Cheng, FF Liu, SJ Ren… - The Journal of Organic …, 2017 - ACS Publications
The late-stage oxidation of substituted pyrrolidines offers good flexibility for the construction of γ-lactam libraries, and especially in recent years the methods for functionalization of …
Number of citations: 36 pubs.acs.org
AM Palmer, V Jäger - European Journal of Organic Chemistry, 2001 - Wiley Online Library
The transformation of 3,4‐isopropylidenedioxy‐5‐methylpyrrolidine 1‐oxides with various 2‐substituents into the free diols and, by reduction, into the corresponding pyrrolidinediols (…
D Hidasová - 2019 - dspace.cuni.cz
This thesis deals with single-electron transfer (SET) radical processes mediated by ferrocenium hexafluorophosphate and TEMPO and their application in the total synthesis of natural …
Number of citations: 0 dspace.cuni.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.